molecular formula C13H9F2N3 B4346676 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4346676
M. Wt: 245.23 g/mol
InChI Key: MUIHYTNRAWPDBO-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a difluoromethyl group at the 7th position and a phenyl group at the 5th position of the pyrazolo[1,5-a]pyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-13(15)11-8-10(9-4-2-1-3-5-9)17-12-6-7-16-18(11)12/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIHYTNRAWPDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones or enaminones under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid or potassium carbonate to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow technology. This method offers advantages such as high efficiency, safety, and precise reaction control. The process involves the use of small-diameter tubes for better mass and heat transfer, reducing solvent consumption and waste .

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or lithium diisopropylamide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes or receptors. For instance, as a PI3Kδ inhibitor, it binds to the active site of the enzyme, preventing its interaction with phosphoinositides. This inhibition disrupts downstream signaling pathways involved in cell growth and survival, making it effective in treating diseases like systemic lupus erythematosus .

Comparison with Similar Compounds

7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
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7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

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